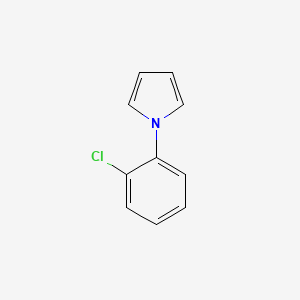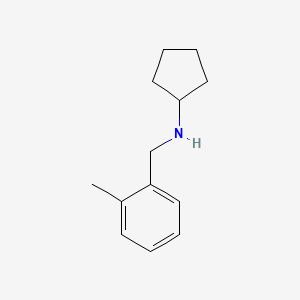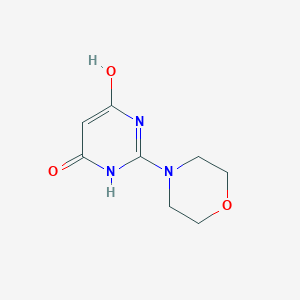
2-Morpholinopyrimidine-4,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholinopyrimidine-4,6-diol is a heterocyclic organic compound with the molecular formula C8H11N3O3 . It is also known as morpholin-2-yl-pyrimidine-4,6-diol, morpholinopyrimidinol, and MPPD.
Molecular Structure Analysis
The molecular structure of 2-Morpholinopyrimidine-4,6-diol is characterized by a pyrimidine ring attached to a morpholine ring . The molecular formula is C8H11N3O3 .Physical And Chemical Properties Analysis
2-Morpholinopyrimidine-4,6-diol is a white to off-white crystalline powder. It has a molecular weight of 197.19 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds : 4,6-Disubstituted-2-(4-morpholinyl)pyrimidines, a class including 2-Morpholinopyrimidine-4,6-diol, are synthesized via palladium-catalyzed cross-coupling reactions. These compounds are noted for their versatility in the creation of various non-symmetrical pyrimidines, which are important in pharmaceutical research (Martínez et al., 2012).
Anticancer Potential : 4-Methyl-6-morpholinopyrimidine derivatives have been synthesized and shown to exhibit potent anticancer activity in vitro against various human cancer cell lines. Some derivatives displayed significant inhibition of cancer cell proliferation, indicating their potential as anticancer agents (Gaonkar et al., 2018).
Charge Transfer Material : 4,6-Di(thiophen-2-yl)pyrimidine derivatives, including those related to 2-Morpholinopyrimidine-4,6-diol, have been studied for their potential as efficient charge transfer materials in electronic applications. Their electronic, photophysical, and charge transfer properties have been tuned for potential use in materials science (Irfan, 2014).
Antimicrobial Agents : Some derivatives of 2-Morpholinopyrimidine-4,6-diol have been prepared and tested for their antimicrobial properties. Specific compounds demonstrated significant antifungal and antibacterial activities, suggesting their use in developing new antimicrobial agents (Abida & Alsalman, 2016).
PI3 Kinase Inhibition : Research on 2-morpholino, 4-substituted, 6-heterocyclic pyrimidines, which include 2-Morpholinopyrimidine-4,6-diol derivatives, has shown their potential as inhibitors of phosphoinositide-3-kinases (PI3Ks). These inhibitors are significant in cancer treatment, with some compounds reaching clinical trials (Burger et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-hydroxy-2-morpholin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-6-5-7(13)10-8(9-6)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHQPQVLYGBMFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406060 |
Source


|
| Record name | 2-Morpholinopyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinopyrimidine-4,6-diol | |
CAS RN |
24193-00-8 |
Source


|
| Record name | 6-Hydroxy-2-(4-morpholinyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24193-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Morpholinopyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)
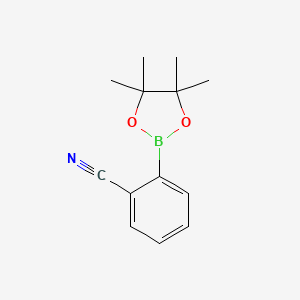
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)

![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)
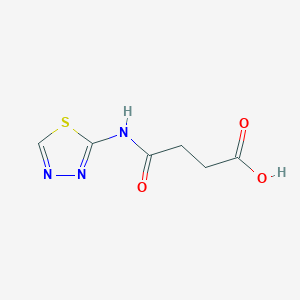
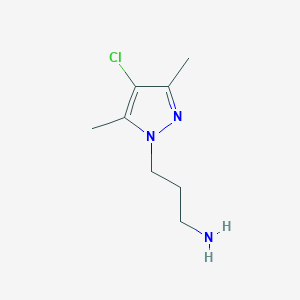
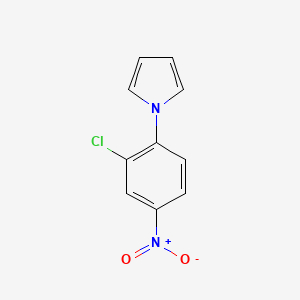
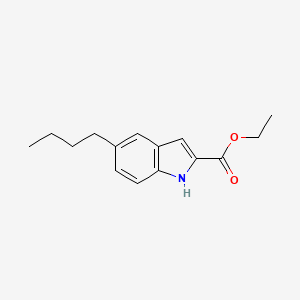
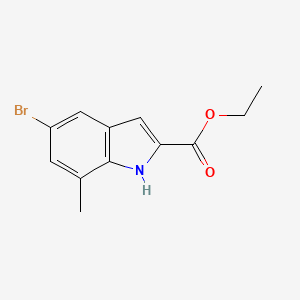
![1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1352905.png)
